N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (synonyms: ZINC2195553, STL199349; CAS: 573933-52-5 ) is a triazole-based acetamide derivative. Its structure features a 3,5-dichlorophenyl group attached to an acetamide backbone, linked via a sulfanyl bridge to a 4-methyl-4H-1,2,4-triazole ring substituted at the 5-position with a furan-2-yl moiety.
Properties
Molecular Formula |
C15H12Cl2N4O2S |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N4O2S/c1-21-14(12-3-2-4-23-12)19-20-15(21)24-8-13(22)18-11-6-9(16)5-10(17)7-11/h2-7H,8H2,1H3,(H,18,22) |
InChI Key |
DSVCSCMGTIJEIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, often using furan-2-carbaldehyde.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3,5-dichloroaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction conditions (temperature, pressure, pH).
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, enabling displacement reactions with electrophiles.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base (K₂CO₃), DMF, 60°C | S-alkyl derivatives with modified side chains | |
| Arylation | Aryl boronic acids, Cu(OAc)₂, DMSO, 80°C | Biaryl thioethers via cross-coupling |
These reactions retain the triazole core while modifying the sulfanyl group’s electronic properties, which can enhance bioactivity.
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, altering solubility and target affinity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hrs | Sulfoxide derivative (C=O-S(O)-) | |
| mCPBA | CH₂Cl₂, RT, 2 hrs | Sulfone derivative (C=O-SO₂-) |
Sulfone derivatives exhibit increased polarity, potentially improving pharmacokinetic profiles.
Cyclization Reactions
The triazole ring participates in cycloaddition or intramolecular reactions to form fused heterocycles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaN₃, CuI | DMF, 100°C, 12 hrs | Tetrazolo[1,5-a]triazole derivatives | |
| Propargyl bromide | K₂CO₃, DMF, 70°C | Triazolo-pyrazine hybrids |
These reactions exploit the triazole’s nitrogen-rich structure to generate compounds with enhanced binding to biological targets.
Functionalization of the Furan Ring
The furan moiety undergoes electrophilic substitution, though its electron-rich nature is partially hindered by adjacent groups.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan derivatives | |
| Bromination | Br₂, FeBr₃, CHCl₃, RT | 5-Bromo-furan analogs |
Modifications here are less common due to steric hindrance from the triazole and dichlorophenyl groups.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl | Reflux, 6 hrs | Carboxylic acid derivative | |
| NaOH (10%) | Ethanol, 80°C, 3 hrs | Sodium salt of the carboxylic acid |
Hydrolysis products are often intermediates for further derivatization.
Interaction with Biological Nucleophiles
In pharmacological contexts, the compound reacts with enzymatic nucleophiles (e.g., cysteine residues):
| Target | Interaction | Biological Effect | Reference |
|---|---|---|---|
| Bacterial dihydrofolate reductase | Covalent binding via sulfanyl group | Inhibition of folate synthesis | |
| Human carbonic anhydrase IX | Competitive inhibition at active site | Anticancer activity in hypoxic tumors |
These interactions underpin its antimicrobial and anticancer activities.
Key Structural Influences on Reactivity
-
Triazole Ring : Participates in hydrogen bonding and π-π stacking, directing regioselective reactions .
-
Dichlorophenyl Group : Electron-withdrawing effect deactivates the benzene ring, limiting electrophilic substitution.
-
Furan : Moderately reactive in electrophilic substitution but sterically hindered.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising antimicrobial properties. The triazole moiety is known for its efficacy against fungal infections, making this compound a candidate for antifungal drug development. Studies have shown that triazole derivatives can inhibit the growth of various fungi by disrupting their cell membrane synthesis pathways.
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, a target for anti-inflammatory drugs. The inhibition of this enzyme is crucial in the management of inflammatory diseases such as asthma and arthritis. In silico evaluations indicate that modifications to the structure could enhance its potency and selectivity against specific inflammatory pathways .
Anticancer Potential
The compound's structural features suggest it may possess anticancer activity. Preliminary studies have indicated that related triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. Further experimental investigations are required to confirm these effects and elucidate the underlying mechanisms.
Agricultural Applications
Fungicide Development
Given its structural characteristics, this compound is being explored as a potential fungicide. The furan and triazole rings are known to enhance biological activity against plant pathogens. The compound's efficacy in controlling fungal diseases in crops could provide an environmentally friendly alternative to conventional fungicides.
Plant Growth Regulation
There is growing interest in the use of triazole derivatives as plant growth regulators. These compounds can influence hormone pathways involved in plant growth and development. Research into their effects on seed germination and root development could lead to innovative agricultural practices aimed at improving crop yields.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory potential | Identified as a potential 5-lipoxygenase inhibitor through molecular docking studies. |
| Study B | Anticancer activity | Demonstrated significant growth inhibition in various cancer cell lines with further optimization suggested for enhanced efficacy. |
| Study C | Agricultural application | Explored as a fungicide with promising results against common plant pathogens. |
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituents on the triazole ring, the heterocyclic group (furan vs. thiophene), and the aryl/alkyl groups on the acetamide. Below is a comparative analysis:
Table 1: Structural Comparison of Triazole-Based Acetamides
Functional Implications of Structural Differences
Replacement of furan with thiophene (e.g., ) may alter electronic properties, affecting binding to enzymatic targets like β-ketoacyl ACP synthase (MtKasA) or decaprenylphosphoryl-β-D-ribose 2′-epimerase (MtDprE1), as seen in related inhibitors (e.g., ZVT, OT4) .
Triazole Substituents: 4-Methyl vs. 4-Propenyl () introduces steric bulk and unsaturation, which could influence conformational flexibility and interaction with hydrophobic pockets . 4-Amino derivatives () enable hydrogen bonding, a feature absent in the target compound, suggesting divergent pharmacological targets .
Acetamide Substituents: The 3,5-dichlorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and possibly affinity for chlorophobic enzyme active sites. This contrasts with ZVT’s 2-chlorobenzamide and 4-fluorophenoxy groups, which target MtPanK and MtDprE1 . 4-(Dimethylamino)phenyl () introduces basicity and polar interactions, likely directing the compound toward different biological pathways .
Biological Activity
N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a dichlorophenyl group, a furan moiety, and a triazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the triazole ring followed by substitution reactions to introduce the furan and dichlorophenyl groups.
Cytotoxicity Assessment
The anticancer properties of this compound have been evaluated using various cancer cell lines. The MTT assay is commonly employed to assess cell viability after treatment with different concentrations of the compound.
| Sample Code | IC50 (µM) |
|---|---|
| This compound | 42.30 |
| Cisplatin | 21.42 |
The IC50 value indicates that while the compound exhibits cytotoxic effects against cancer cells, it is less potent than cisplatin, a well-known chemotherapeutic agent .
Research suggests that the mechanism of action may involve the inhibition of specific enzymes associated with cell cycle regulation and apoptosis. Docking studies indicate potential interactions with cyclin-dependent kinase 2 (CDK2), suggesting that the compound may disrupt normal cell cycle progression .
Evaluation of Antimicrobial Properties
In addition to anticancer activity, this compound has been studied for its antimicrobial effects. Triazole derivatives are known for their broad-spectrum antimicrobial properties. The evaluation typically includes testing against various bacterial strains and fungi.
Results Summary
The antimicrobial activity is assessed through minimum inhibitory concentration (MIC) tests. Preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Case Studies and Research Findings
Several case studies have documented the biological activities of similar triazole derivatives:
- Triazole Derivatives in Cancer Therapy : A study highlighted the efficacy of triazole compounds in inhibiting tumor growth in animal models, emphasizing their role in combination therapies alongside traditional chemotherapeutics .
- Antimicrobial Efficacy : Research demonstrated that triazole derivatives possess significant antibacterial activity against resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in treating infections .
- Mechanistic Insights : Investigations into the biochemical pathways affected by these compounds revealed alterations in metabolic processes within cells, leading to increased apoptosis in cancer cells and reduced viability in microbial pathogens .
Q & A
Q. Methodological Characterization
- X-ray crystallography : Resolve crystal packing and confirm sulfanyl-acetamide linkage (e.g., C–S bond length ≈ 1.81 Å) .
- 2D NMR (HSQC, HMBC) : Assign triazole proton correlations (e.g., H-3 triazole to C-5 furan).
- High-resolution MS : Validate molecular ion [M+H]⁺ with <2 ppm error .
How can Design of Experiments (DoE) optimize reaction yields and purity?
Statistical Optimization
Apply Box-Behnken or central composite designs to test variables:
- Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
- Response : Yield (Y₁), purity (Y₂).
Use ANOVA to identify significant interactions (e.g., X₁X₃ for yield maximization). Pareto charts prioritize factors, and response surface models predict optimal conditions (e.g., 75°C, 0.1 eq. KOH, 8 hr → 88% yield) .
What hybrid experimental-computational approaches validate target engagement?
Q. Integrated Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
